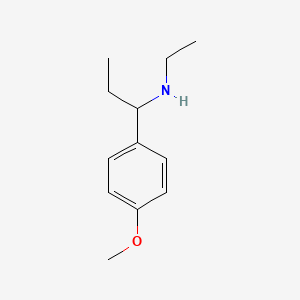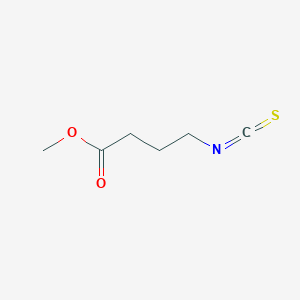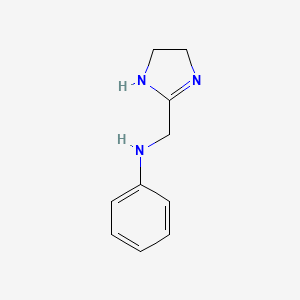
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a boronic acid group, a carboxylic acid group, and a cyclic ester structure with two chlorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzeneboronic acid, p-carboxy-, cyclic 4,5-dichloro-o-phenylene ester typically involves the reaction of benzeneboronic acid with a suitable diol in the presence of a dehydrating agent. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a catalyst like palladium . The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of benzeneboronic acid, p-carboxy-, cyclic 4,5-dichloro-o-phenylene ester involves the interaction of the boronic acid group with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with diols, such as those found in sugars and nucleotides, thereby inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the carboxylic acid and cyclic ester groups.
4-Carboxyphenylboronic acid: Contains a carboxylic acid group but lacks the cyclic ester structure.
2,4-Dichlorophenylboronic acid: Contains chlorine atoms but lacks the carboxylic acid and cyclic ester groups.
Uniqueness
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of both boronic acid and carboxylic acid groups, along with the cyclic ester structure, provides a versatile platform for chemical modifications and biological interactions .
Eigenschaften
CAS-Nummer |
73688-86-5 |
|---|---|
Molekularformel |
C13H7BCl2O4 |
Molekulargewicht |
308.9 g/mol |
IUPAC-Name |
4-(5,6-dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid |
InChI |
InChI=1S/C13H7BCl2O4/c15-9-5-11-12(6-10(9)16)20-14(19-11)8-3-1-7(2-4-8)13(17)18/h1-6H,(H,17,18) |
InChI-Schlüssel |
SYHNTCQAYDALOC-UHFFFAOYSA-N |
SMILES |
B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)C(=O)O |
Kanonische SMILES |
B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)C(=O)O |
Key on ui other cas no. |
73688-86-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B1622906.png)










